![molecular formula C₂₆H₂₃ClN₄O₅ B137862 [5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 91713-46-1](/img/structure/B137862.png)

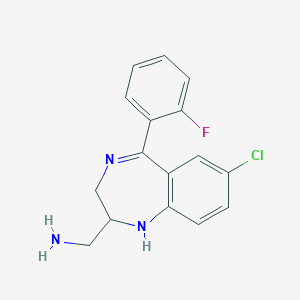

[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Biochemistry

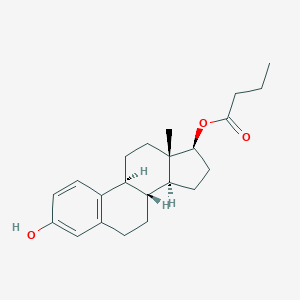

This compound is a protected purine deoxynucleoside DNA adduct . In biochemistry, it can be used to study the interactions between DNA and other molecules. The protection group (p-toluoyl) allows for selective reactions to occur at other sites.

Molecular Biology

In molecular biology, this compound could be used in the synthesis of modified DNA for research purposes. The chloro group at the 6-position of the purine ring could potentially be used for further chemical modifications .

Drug Discovery

The compound could potentially be used in drug discovery, as purine derivatives are known to have biological activity. However, more research would be needed to determine the specific activities of this compound .

Chemical Synthesis

This compound could be used as a building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of reactions to be performed .

Glycosylation Studies

The compound has been mentioned in a patent related to glycosylation . Glycosylation is a critical process in biology and medicine, and this compound could potentially be used to study or manipulate this process .

Supply for Laboratories and Factories

This compound is being produced and distributed for use in various scientific fields, including biochemistry, pharmaceutical research, and chemical synthesis .

Mechanism of Action

Target of Action

Given its structure as a purine deoxynucleoside dna adduct , it’s plausible that it interacts with DNA or associated enzymes.

Mode of Action

As a purine deoxynucleoside DNA adduct , it may incorporate into DNA during replication, potentially causing mutations or other alterations in genetic information.

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate , which suggests it may have good bioavailability.

properties

IUPAC Name |

[5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOAHTMBUMXVAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550699 |

Source

|

| Record name | 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

CAS RN |

91713-46-1 |

Source

|

| Record name | 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.